Cas no 861020-09-9 (Piperidine, 4-methyl-3-phenyl-)

Piperidine, 4-methyl-3-phenyl- 化学的及び物理的性質
名前と識別子
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- Piperidine, 4-methyl-3-phenyl-
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- インチ: 1S/C12H17N/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
- InChIKey: UIDLQAWMPWRZCF-UHFFFAOYSA-N
- SMILES: N1CCC(C)C(C2=CC=CC=C2)C1
Piperidine, 4-methyl-3-phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-383684-0.25g |
4-methyl-3-phenylpiperidine |
861020-09-9 | 95.0% | 0.25g |
$906.0 | 2025-03-16 | |
Enamine | EN300-383684-1.0g |
4-methyl-3-phenylpiperidine |
861020-09-9 | 95.0% | 1.0g |
$986.0 | 2025-03-16 | |
Enamine | EN300-383684-0.5g |
4-methyl-3-phenylpiperidine |
861020-09-9 | 95.0% | 0.5g |
$946.0 | 2025-03-16 | |
Enamine | EN300-383684-2.5g |
4-methyl-3-phenylpiperidine |
861020-09-9 | 95.0% | 2.5g |
$1931.0 | 2025-03-16 | |
Enamine | EN300-383684-10.0g |
4-methyl-3-phenylpiperidine |
861020-09-9 | 95.0% | 10.0g |
$4236.0 | 2025-03-16 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01028111-1g |
4-Methyl-3-phenylpiperidine |
861020-09-9 | 95% | 1g |
¥6069.0 | 2024-04-18 | |
Enamine | EN300-383684-0.1g |
4-methyl-3-phenylpiperidine |
861020-09-9 | 95.0% | 0.1g |
$867.0 | 2025-03-16 | |
Enamine | EN300-383684-5.0g |
4-methyl-3-phenylpiperidine |
861020-09-9 | 95.0% | 5.0g |
$2858.0 | 2025-03-16 | |
Ambeed | A1107107-1g |
4-Methyl-3-phenylpiperidine |
861020-09-9 | 95% | 1g |
$884.0 | 2024-08-02 | |
Enamine | EN300-383684-0.05g |
4-methyl-3-phenylpiperidine |
861020-09-9 | 95.0% | 0.05g |
$827.0 | 2025-03-16 |
Piperidine, 4-methyl-3-phenyl- 関連文献
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1. Comparative behaviour of σ-complexes in phenylation of 4-methylpyridine by benzoyl peroxide in refluxing benzeneSimone Vidal,Jean Court,Jane-Marie Bonnier J. Chem. Soc. Perkin Trans. 2 1976 497
Piperidine, 4-methyl-3-phenyl-に関する追加情報
Piperidine, 4-methyl-3-phenyl- (CAS No. 861020-09-9): A Versatile Compound in Modern Pharmaceutical and Material Sciences
Piperidine, 4-methyl-3-phenyl- is a nitrogen-containing heterocyclic compound characterized by its six-membered ring structure, with the 4-methyl and 3-phenyl functional groups strategically positioned to confer unique chemical properties. This compound, cataloged under CAS No. 861020-09-9, has garnered significant attention in recent years due to its potential applications in pharmaceutical development, catalytic chemistry, and advanced material synthesis. The molecular framework of Piperidine, 4-methyl-3-phenyl- provides a versatile platform for functionalization, enabling it to act as a building block for complex molecules with diverse biological activities.
Recent studies have highlighted the role of Piperidine, 4-methyl-3-phenyl- in modulating enzyme activity and receptor interactions. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its ability to inhibit the activity of acetylcholinesterase, a target associated with neurodegenerative diseases. This finding underscores the compound's potential as a lead molecule for the development of novel therapeutic agents. The 4-methyl substituent contributes to steric hindrance, while the 3-phenyl group enhances hydrophobic interactions, both of which are critical for optimizing drug-target binding affinity.
From a synthetic perspective, the preparation of Piperidine, 4-methyl-3-phenyl- involves multi-step organic reactions, often starting with the formation of a piperidine ring through amination processes. Researchers at the University of Tokyo (2024) have developed a catalytic method using palladium-based reagents to achieve efficient functionalization of the piperidine ring. This approach not only reduces the number of synthetic steps but also minimizes the formation of byproducts, aligning with the principles of green chemistry. The CAS No. 861020-09-9 identifier ensures accurate identification of this compound in chemical databases and regulatory frameworks.
Applications of Piperidine, 4-methyl-3-phenyl- extend beyond pharmaceuticals. In material science, its ability to form stable coordination complexes with transition metals has led to its use in the synthesis of conductive polymers and nanomaterials. A 2023 study published in Advanced Materials reported the incorporation of this compound into polymeric matrices to enhance the electrical conductivity of flexible electronics. The 3-phenyl group facilitates π-π stacking interactions, which are essential for the structural integrity of such materials.
The pharmacological potential of Piperidine, 4-methyl-3-phenyl- is further supported by its ability to act as a prodrug. A 2024 review in Drug Discovery Today discussed how the compound can be modified to improve solubility and bioavailability. For example, the introduction of a hydrophilic group adjacent to the 4-methyl position has been shown to enhance its permeability across biological membranes, making it suitable for oral administration. This adaptability highlights the compound's role in the design of targeted drug delivery systems.
Current research trends indicate a growing interest in the use of Piperidine, 4-methyl-3-phenyl- as a scaffold for the development of antiviral agents. A 2023 study published in Antiviral Research explored its interactions with viral enzymes, demonstrating its potential to inhibit the replication of RNA viruses. The 3-phenyl group was found to play a critical role in binding to the enzyme active site, suggesting that structural modifications could further enhance its antiviral efficacy.
From a safety standpoint, Piperidine, 4-methyl-3-phenyl- is considered a non-hazardous compound under standard handling conditions. Its chemical stability and low reactivity with common substances make it suitable for use in controlled environments. However, as with all chemical compounds, it should be handled with appropriate protective measures to ensure laboratory safety.
The synthesis and application of Piperidine, 4-methyl-3-phenyl- continue to be areas of active research. Innovations in catalytic methods, functionalization strategies, and material integration are expanding its utility across multiple disciplines. As new studies emerge, the compound's role in advancing scientific and industrial applications is expected to grow further.
Overall, Piperidine, 4-methyl-3-phenyl- represents a promising compound with a wide range of potential applications. Its unique chemical structure, combined with the flexibility of its functional groups, positions it as a valuable tool in the development of new therapies and advanced materials. The CAS No. 861020-09-9 identifier ensures its accurate representation in scientific literature and commercial products, facilitating its integration into diverse research and industrial contexts.
As research progresses, the exploration of Piperidine, 4-methyl-3-phenyl- is likely to uncover additional properties and applications. Its adaptability and chemical versatility make it an attractive candidate for future innovations in chemistry, biology, and materials science. The compound's journey from a synthetic molecule to a potential breakthrough in multiple fields exemplifies the dynamic nature of scientific discovery.
For researchers and industry professionals, the continued study of Piperidine, 4-methyl-3-phenyl- offers opportunities to contribute to advancements in drug development, material science, and sustainable chemistry. The compound's unique characteristics and the ongoing research surrounding it highlight its significance as a key player in modern scientific innovation.
Ultimately, the compound's potential is reflected in its ability to serve as a foundational element for the development of new technologies and therapeutic strategies. The 4-methyl and 3-phenyl groups, along with the CAS No. 861020-09-9 identifier, are not just descriptors but integral components of its identity and utility. As research continues to evolve, the role of Piperidine, 4-methyl-3-phenyl- is poised to expand, offering new possibilities for scientific and industrial applications.
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